molecular formula C8H7N3O4 B077956 4-Nitrophthalamide CAS No. 13138-53-9

4-Nitrophthalamide

Cat. No. B077956
CAS RN: 13138-53-9
M. Wt: 209.16 g/mol
InChI Key: XWCDSCYRIROFIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophthalamide involves using 4-nitrophthalimide as a starting material. For instance, 4-nitrophthalimide was reduced to 4-aminophthalimide using stannous chloride and hydrochloric acid, achieving over 90% yield (L. Dan, 2004). Another synthesis approach starts from phthalic anhydride, followed by a series of nitration, amination, and dehydration reactions to produce 4-nitrophthalonitrile (Han Jun-ya, 2013).

Molecular Structure Analysis

The molecular structure of 4-Nitrophthalamide has been characterized using techniques like X-ray diffraction. For example, a study revealed that in the title compound, C8H7N3O4, the substituents are twisted out of the plane of the benzene ring, establishing a three-dimensional architecture through N—H⋯O hydrogen bonds (Chin Yee Jan et al., 2014).

Chemical Reactions and Properties

4-Nitrophthalamide is involved in various chemical reactions, such as the Imino Diels-Alder reactions, where 4-Nitrophthalic acid acts as an effective catalyst for the synthesis of pyrano- and furanoquinolines (A. Srinivasa et al., 2008). Also, its derivatives participate in reversible color changes in metal coordination complexes (Y. Gong et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points and spectral characteristics, are crucial in understanding 4-Nitrophthalamide. For instance, the melting point of 4-aminophthalimide, synthesized from 4-nitrophthalimide, was determined to be around 294 ℃ (L. Dan, 2004).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, play a significant role in the applications of 4-Nitrophthalamide. Its derivatives exhibit properties like fluorescence quenching under specific conditions, demonstrating its potential in sensing applications (Lei Han et al., 2019).

Scientific Research Applications

  • Environmental Impact and Biodegradation :

    • Haghighi Podeh et al. (1995) examined the toxic effects of nitrophenols, including 4-nitrophenol, on methanogenic systems, revealing that 4-nitrophenol showed toxicity but could be removed in certain systems, indicating its environmental impact and potential for biodegradation (Haghighi Podeh, Bhattacharya, & Qu, 1995).
    • Zieris et al. (1988) studied the long-term effects of 4-nitrophenol on synthetic aquatic ecosystems, finding significant disruption in the balance of species, highlighting its ecological impact (Zieris, Feind, & Huber, 1988).
  • Chemical Synthesis and Modification :

    • Ma et al. (2013) developed an asymmetric aza-Michael addition using 4-nitrophthalimide, leading to products with potential herbicidal activity (Ma, Wu, Liu, Huang, & Wang, 2013).
    • Dan (2004) synthesized 4-aminophthalimide from 4-nitrophthalimide, achieving over 90% yield, which indicates its utility in chemical synthesis (Dan, 2004).
  • Detection and Sensing :

    • Han et al. (2019) developed a pH-mediated reversible fluorescence nanoswitch for detecting 4-nitrophenol, highlighting its application in environmental monitoring (Han et al., 2019).
    • Wang et al. (2022) explored the electrochemical behavior of 4-nitrophenol for sensing applications using nitrogen-carbon materials, demonstrating its potential in trace detection (Wang et al., 2022).
  • Medical and Biomedical Research :

    • Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, investigating its antiproliferative activity and potential use in biomedical research (Tanış, Çankaya, & Yalçın, 2019).
    • Kitagawa, Kimura, & Kamagata (2004) identified a 4-nitrophenol degradation gene cluster in Rhodococcus opacus, which could have implications for bioremediation and environmental cleanup (Kitagawa, Kimura, & Kamagata, 2004).

properties

IUPAC Name

4-nitrobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCDSCYRIROFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065360
Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitrophthalamide

CAS RN

13138-53-9
Record name 4-Nitro-1,2-benzenedicarboxamide
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Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Record name 4-Nitrophthalamide
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Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Record name 1,2-Benzenedicarboxamide, 4-nitro-
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Record name 4-nitrophthaldiamide
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Synthesis routes and methods

Procedure details

Commercial 4-nitrophthalimide (500 g; 2.60 moles; mp 196°-200° C) is added quickly to a stirred solution of 15.6 N ammonium hydroxide (3500 ml). With continued stirring, external heating (water bath, 45° C) is applied until frothing ceases (1 hour). The resulting precipitate is collected, washed with ice water (2 × 400ml) then recrystallized with acetone (2 × 400 ml) and dried to yield 440 g of I as pale yellow crystals; yield, 81%, mp 200°-202° C; lit (6) mp 200° C.
Quantity
500 g
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3500 mL
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reactant
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( 6 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
CY Jan, NBH Shamsudin, AL Tan… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C8H7N3O4 (systematic name: 4-nitrobenzene-1,2-dicarboxamide), each of the substituents is twisted out of the plane of the benzene ring to which it is attached […
Number of citations: 12 scripts.iucr.org
V RÃDIÞOIU, L WAGNER, A RÃDIÞOIU… - Rev. Chim.(Bucharest …, 2008 - researchgate.net
… 4-nitrophthalamide suspension was filtered in vacuum and … It was obtained 30 g 4-nitrophthalamide that correspond to a … 0-50C it was added 30 g 4-nitrophthalamide (0.143 moles) that …
Number of citations: 3 www.researchgate.net
JG Young, W Onyebuagu - The Journal of Organic Chemistry, 1990 - ACS Publications
… It is readily converted into the 4-nitrophthalamide (3) by the action of concentrated NH4OH and NH3 on a THF solution. The subsequent dehydration to 4-nitrophthalonitrile (4) was tried …
Number of citations: 696 pubs.acs.org
RD George, AW Snow - Journal of Heterocyclic Chemistry, 1995 - Wiley Online Library
… This splitting behavior is consistent with spectra of 4-nitrophthalamide and 4-nitrophthalonitrile, collected in our laboratory for comparison purposes, which also show this additional …
Number of citations: 173 onlinelibrary.wiley.com
YL Sim, A Ariffin, MN Khan - The Journal of Organic Chemistry, 2008 - ACS Publications
… A few kinetic runs for aqueous cleavage of 1, N′-morpholino-N-(2′-methoxyphenyl)-5-nitrophthalamide (5) and N′-morpholino-N-(2′-methoxyphenyl)-4-nitrophthalamide (6) at 35 …
Number of citations: 11 pubs.acs.org
V Aranyos, AM Castano… - Acta Chemica …, 1999 - actachemscand.org
… Quite unexpectedly, the dehydration of the intermediate 4-nitrophthalamide (7) turned out to be problematic. For some reason, the most commonly employed procedures (based on Ac20…
Number of citations: 36 actachemscand.org
Y Huan, G Zhou, G Zhao, X Xu, Z Peng - Meat Science, 2005 - Elsevier
… aldehydes; the second principal component was a group dominated by five branched and unbranched alcohols, two branched ketones, toluene, hexane and 4-nitrophthalamide. The …
Number of citations: 166 www.sciencedirect.com
FS Spring, JC Woods - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… The behaviour of 4-nitrophthalamide does not correspond to that of phthalamide in similar … 229) since treatment of 4-nitrophthalamide with two molecular proportions of hypobromite …
Number of citations: 29 pubs.rsc.org
S Touaiti, A Hajri, MM Kahbech, B Jamouss - Int J Mat Sci Appl, 2013 - academia.edu
… of the macrocycle zinc (II) phthalocyanines ZnPc begins with the nitration in position 4 of phthalimide followed by reaction of the amine hydroxide, to form the 4-nitrophthalamide 2. The …
Number of citations: 4 www.academia.edu
S TOUAITI, A HAJRI, MS KAHOUECH, J KHIARI… - 2013 - academia.edu
… 15 g of 4nitrophthalamide was added and the reaction was maintained for 18 hours. The crude product was precipitated from a mixture of water-ice. The product was dried to yield 86% …
Number of citations: 2 www.academia.edu

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